1H-Imidazolium, 1-butyl-3-ethenyl-, chloride
Overview
Description
1H-Imidazolium, 1-butyl-3-ethenyl-, chloride is a type of ionic liquid that belongs to the imidazolium family These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazolium, 1-butyl-3-ethenyl-, chloride typically involves the alkylation of imidazole with butyl and ethenyl halides. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include:
- Temperature: 60-80°C
- Solvent: Acetonitrile or dimethylformamide
- Reaction Time: 12-24 hours
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods offer advantages such as better control over reaction conditions, higher yields, and reduced production costs. The use of microwave-assisted synthesis is also explored to enhance reaction rates and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazolium, 1-butyl-3-ethenyl-, chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions, such as tetrafluoroborate or hexafluorophosphate, to form different ionic liquids.
Oxidation and Reduction Reactions: The imidazolium ring can participate in redox reactions, although these are less common.
Polymerization Reactions: The ethenyl group allows for polymerization, forming poly(1H-imidazolium) derivatives.
Common Reagents and Conditions:
Substitution Reactions: Silver tetrafluoroborate or potassium hexafluorophosphate in acetonitrile.
Oxidation Reactions: Hydrogen peroxide or potassium permanganate.
Polymerization Reactions: Radical initiators such as azobisisobutyronitrile (AIBN) in the presence of a solvent like toluene.
Major Products Formed:
Substitution Reactions: Formation of new ionic liquids with different anions.
Oxidation Reactions: Oxidized imidazolium derivatives.
Polymerization Reactions: Poly(1H-imidazolium) polymers with varying chain lengths and properties.
Scientific Research Applications
1H-Imidazolium, 1-butyl-3-ethenyl-, chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its ability to stabilize proteins and enzymes, making it useful in pharmaceutical formulations.
Industry: Utilized in electrochemical applications, such as batteries and supercapacitors, due to its ionic conductivity and stability.
Mechanism of Action
The mechanism of action of 1H-Imidazolium, 1-butyl-3-ethenyl-, chloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The imidazolium cation can interact with biological membranes, proteins, and nucleic acids, affecting their structure and function.
Pathways Involved: The compound can disrupt microbial cell membranes, leading to cell lysis and death. In electrochemical applications, it facilitates ion transport and enhances the efficiency of energy storage devices.
Comparison with Similar Compounds
- 1H-Imidazolium, 1-butyl-3-methyl-, chloride
- 1H-Imidazolium, 1-ethyl-3-ethenyl-, chloride
- 1H-Imidazolium, 1-butyl-3-propyl-, chloride
Comparison: 1H-Imidazolium, 1-butyl-3-ethenyl-, chloride stands out due to the presence of the ethenyl group, which allows for polymerization and the formation of poly(1H-imidazolium) derivatives
Properties
IUPAC Name |
1-butyl-3-ethenyl-1,2-dihydroimidazol-1-ium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2.ClH/c1-3-5-6-11-8-7-10(4-2)9-11;/h4,7-8H,2-3,5-6,9H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOSFHSGNSJLLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[NH+]1CN(C=C1)C=C.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10798143 | |
Record name | 1-Butyl-3-ethenyl-2,3-dihydro-1H-imidazol-1-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10798143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
657394-63-3 | |
Record name | 1-Butyl-3-ethenyl-2,3-dihydro-1H-imidazol-1-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10798143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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